3-Thienyl Isocyanate

Description

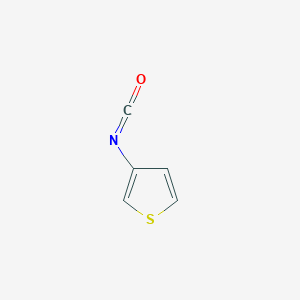

Structure

3D Structure

Properties

IUPAC Name |

3-isocyanatothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NOS/c7-4-6-5-1-2-8-3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIZQOWWCLBJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380030 | |

| Record name | 3-isocyanatothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76536-95-3 | |

| Record name | 3-isocyanatothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Thienyl Isocyanate (CAS 76536-95-3): A Technical Guide for Advanced Chemical Research and Drug Discovery

Introduction

3-Thienyl Isocyanate, identified by CAS number 76536-95-3, is a heterocyclic compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. It incorporates two key chemical features: the thiophene ring and the isocyanate functional group. The thiophene ring, a sulfur-containing aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous approved pharmaceutical agents.[1] The isocyanate group (–N=C=O) is a highly reactive electrophile, serving as a versatile precursor in organic synthesis for the creation of diverse derivatives such as ureas and carbamates.[1][2]

This technical guide provides an in-depth overview of the chemical properties, synthesis, reactivity, and applications of 3-Thienyl Isocyanate, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

3-Thienyl Isocyanate is a colorless to yellow liquid under standard conditions.[3] It is characterized by its high reactivity, particularly its sensitivity to moisture.[3][4] Proper storage under an inert atmosphere and refrigeration is crucial to maintain its stability and purity.[3][5]

Table 1: Physicochemical Properties of 3-Thienyl Isocyanate

| Property | Value | References |

| CAS Number | 76536-95-3 | [3][6][7][8] |

| Molecular Formula | C₅H₃NOS | [7][8][9][10] |

| Molecular Weight | 125.15 g/mol | [5][7][8][9] |

| Appearance | Colorless to Yellow Liquid | [3] |

| Boiling Point | 36 °C / 96.8 °F | [3][8] |

| Density | 1.2 ± 0.1 g/cm³ | [11] |

| Refractive Index | 1.607 | [11] |

| Flash Point | 51.5 ± 19.8 °C | [11] |

| Purity | Typically >95% | [3][12][13] |

| Synonyms | 3-Isocyanatothiophene, Thien-3-yl isocyanate | [5][8][10] |

Safety and Handling

3-Thienyl Isocyanate is classified as a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated laboratory setting.[3] It is harmful if inhaled, swallowed, or absorbed through the skin and is irritating to the eyes and respiratory system.[3][4] The compound is also a known lachrymator and may cause allergic reactions upon inhalation or skin contact.[3][11]

Table 2: Safety and Handling Data for 3-Thienyl Isocyanate

| Parameter | Information | References |

| Hazard Statements | Harmful (swallowed, skin contact, inhalation), Causes skin and serious eye irritation, May cause respiratory irritation, May cause allergic skin or respiratory reactions. | [3][14] |

| Incompatible Materials | Strong oxidizing agents, Water, Amines. | [3][4] |

| Storage Conditions | Store in a dry, well-ventilated place. Keep refrigerated (2-8°C). Store under an inert atmosphere. Moisture sensitive. | [3][5] |

| Hazardous Decomposition | Forms nitrogen oxides (NOx), carbon monoxide, and sulfur oxides (SOx) upon combustion. | [4][15] |

| Personal Protective Equip. | Safety glasses with side-shields, chemical-resistant gloves, lab coat, and NIOSH/MSHA approved respirator. | [16] |

Reactivity and Chemical Behavior

The chemical utility of 3-Thienyl Isocyanate stems from the high electrophilicity of the central carbon atom in the isocyanate group. This makes it highly susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to its use as a building block in organic synthesis.

-

Reaction with Alcohols: Forms urethane (carbamate) linkages.[2]

-

Reaction with Amines: Reacts readily to produce urea derivatives.[2]

-

Reaction with Water: Undergoes hydrolysis to form an unstable carbamic acid, which then decomposes to the corresponding 3-aminothiophene and carbon dioxide gas.[2][15] This moisture sensitivity necessitates handling the compound under anhydrous conditions.

Caption: General reactivity of 3-Thienyl Isocyanate with common nucleophiles.

Experimental Protocols

Synthesis of 3-Thienyl Isocyanate via Curtius Rearrangement

The most common and efficient laboratory-scale synthesis of thiophene-based isocyanates is the Curtius rearrangement of a thiophenecarbonyl azide.[1] This method avoids the use of highly toxic phosgene and proceeds with high yield and functional group tolerance.[1]

Experimental Workflow:

-

Activation of Carboxylic Acid: 3-Thiophenecarboxylic acid is converted to a more reactive acyl derivative. A standard method involves reacting it with oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane, DCM) with a catalytic amount of dimethylformamide (DMF) to form 3-thiophenecarbonyl chloride. The reaction is typically run at 0°C to room temperature until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure.

-

Formation of Acyl Azide: The crude 3-thiophenecarbonyl chloride is dissolved in a dry, aprotic solvent like acetone or tetrahydrofuran (THF). The solution is cooled in an ice bath, and a solution of sodium azide (NaN₃) in water is added dropwise with vigorous stirring. The reaction is highly exothermic and produces the toxic gas hydrazoic acid if the pH becomes acidic; therefore, the pH should be maintained as neutral or slightly basic. After stirring for 1-2 hours, the acyl azide product is extracted into an organic solvent like ethyl acetate.

-

Rearrangement to Isocyanate: The organic solution containing the 3-thiophenecarbonyl azide is dried thoroughly (e.g., with anhydrous MgSO₄). The solvent is carefully removed, and the azide is dissolved in a high-boiling inert solvent such as toluene. The solution is heated to induce the Curtius rearrangement (typically 80-110°C), which involves the loss of nitrogen gas (N₂) and rearrangement to form 3-Thienyl Isocyanate. The reaction progress can be monitored by the cessation of N₂ evolution. The resulting isocyanate solution can be used directly or purified by vacuum distillation.[1]

Caption: Synthesis of 3-Thienyl Isocyanate via the Curtius Rearrangement.

Applications in Drug Development and Medicinal Chemistry

The convergence of the thiophene scaffold and the reactive isocyanate handle makes 3-Thienyl Isocyanate a powerful tool for drug discovery.[1] Its primary application is as a versatile building block for generating libraries of novel small molecules for biological screening.

By reacting 3-Thienyl Isocyanate with a diverse library of nucleophiles (e.g., primary and secondary amines, alcohols, phenols), researchers can rapidly synthesize a large array of thiophene-containing ureas and carbamates. These derivatives can then be screened against various biological targets, such as kinases, proteases, and other enzymes implicated in diseases like cancer and inflammatory conditions.[1] Thiophene-based compounds have been shown to modulate key signaling pathways, including the MEK pathway, which is critical in many cancers.[1]

Caption: Workflow for generating and screening compound libraries.

Conclusion

3-Thienyl Isocyanate is a valuable and highly reactive chemical intermediate with significant potential for academic and industrial research. Its unique combination of a biologically relevant thiophene core and a synthetically versatile isocyanate group makes it an ideal starting point for the synthesis of novel compounds, particularly in the pursuit of new therapeutic agents. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. Isocyanate - Wikipedia [en.wikipedia.org]

- 3. fishersci.com [fishersci.com]

- 4. 2-Thienyl Isocyanate | CAS#:2048-57-9 | Chemsrc [chemsrc.com]

- 5. Thien-3-yl isocyanate | 76536-95-3 [sigmaaldrich.com]

- 6. 3-Thienyl isocyanate | 76536-95-3 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. parchem.com [parchem.com]

- 9. 007chemicals.com [007chemicals.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. echemi.com [echemi.com]

- 12. 2abiotech.net [2abiotech.net]

- 13. 2abiotech.net [2abiotech.net]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. cdn11.bigcommerce.com [cdn11.bigcommerce.com]

An In-depth Technical Guide to the Synthesis and Purification of 3-Thienyl Isocyanate for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 3-Thienyl Isocyanate, a key heterocyclic building block in medicinal chemistry. Its utility in the development of kinase inhibitors and other therapeutic agents is highlighted through detailed experimental protocols, data analysis, and workflow visualizations.

Introduction

3-Thienyl isocyanate is a valuable reagent in organic synthesis, particularly for the preparation of unsymmetrical ureas and carbamates. The thiophene motif is a well-established pharmacophore found in numerous FDA-approved drugs, prized for its unique electronic properties and ability to participate in various biological interactions.[1] The highly reactive isocyanate group serves as a versatile handle for introducing the thienyl moiety into target molecules, making 3-thienyl isocyanate a compound of significant interest for drug discovery programs, especially in the synthesis of kinase inhibitors for oncology.[2][3]

Synthesis of 3-Thienyl Isocyanate

The most common and efficient method for the synthesis of aryl isocyanates like 3-thienyl isocyanate is the Curtius rearrangement of the corresponding acyl azide. An alternative route involves the phosgenation of 3-aminothiophene using phosgene or a safer equivalent like triphosgene.

Curtius Rearrangement of 3-Thenoyl Azide

This method is generally preferred due to its high efficiency and the avoidance of highly toxic phosgene. The synthesis proceeds in two main steps: the formation of 3-thenoyl azide from 3-thenoyl chloride, followed by its thermal rearrangement to 3-thienyl isocyanate.

Experimental Protocol:

Step 1: Synthesis of 3-Thenoyl Azide

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-thenoyl chloride (1 equivalent) in acetone (5 mL per gram of acid chloride).

-

In a separate beaker, dissolve sodium azide (1.2 equivalents) in water (3 mL per gram of sodium azide).

-

Cool the sodium azide solution to 0-5 °C in an ice bath.

-

Slowly add the 3-thenoyl chloride solution to the cold sodium azide solution with vigorous stirring.

-

Continue stirring at 0-5 °C for 1-2 hours. The product, 3-thenoyl azide, will precipitate as a white solid.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 3-Thienyl Isocyanate via Thermal Rearrangement

-

Suspend the dried 3-thenoyl azide in anhydrous toluene (10 mL per gram of azide) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Heat the suspension to reflux (approximately 110 °C). The reaction can be monitored by the evolution of nitrogen gas.

-

The rearrangement is typically complete within 1-2 hours.

-

The resulting solution containing 3-thienyl isocyanate can be used directly for subsequent reactions or the isocyanate can be isolated by purification.

dot

Caption: Synthesis of 3-Thienyl Isocyanate via Curtius Rearrangement.

Phosgenation of 3-Aminothiophene

This method involves the reaction of 3-aminothiophene with a phosgene equivalent. Triphosgene is a safer, solid alternative to gaseous phosgene.

Experimental Protocol:

-

To a solution of triphosgene (0.4 equivalents) in anhydrous dichloromethane (10 mL per gram of triphosgene) in a three-necked flask under a nitrogen atmosphere, add a solution of 3-aminothiophene (1 equivalent) in anhydrous dichloromethane dropwise at 0 °C.

-

Following the addition of the amine, add a solution of triethylamine (3 equivalents) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

The reaction mixture can be filtered to remove triethylamine hydrochloride, and the filtrate containing the crude 3-thienyl isocyanate is then subjected to purification.

dot

Caption: Synthesis of 3-Thienyl Isocyanate via Phosgenation.

Purification of 3-Thienyl Isocyanate

Crude 3-thienyl isocyanate can be purified by vacuum distillation to remove non-volatile impurities and unreacted starting materials.

Experimental Protocol:

-

Assemble a vacuum distillation apparatus, ensuring all glassware is dry.

-

Transfer the crude 3-thienyl isocyanate solution to the distillation flask. If the isocyanate was prepared in a solvent, the solvent should be removed under reduced pressure prior to distillation.

-

Slowly apply vacuum and gently heat the distillation flask.

-

Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point of 3-thienyl isocyanate is reported as 36-37 °C at 0.75 mmHg.[4]

-

Store the purified 3-thienyl isocyanate under a nitrogen atmosphere in a sealed container at 2-8 °C to prevent degradation from moisture.[4]

dot

Caption: Purification Workflow for 3-Thienyl Isocyanate.

Characterization and Data

The identity and purity of synthesized 3-thienyl isocyanate should be confirmed by standard analytical techniques.

| Parameter | Value | Reference |

| Molecular Formula | C₅H₃NOS | [5] |

| Molecular Weight | 125.15 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 36-37 °C at 0.75 mmHg | [4] |

| Purity (typical) | >96% | [6] |

| Yield (Curtius) | 70-85% (typical for aryl azides) | |

| Yield (Phosgenation) | 80-95% (typical) |

Spectroscopic Data:

| Technique | Characteristic Peaks/Shifts |

| FT-IR (Neat) | ~2270 cm⁻¹ (strong, sharp, characteristic N=C=O stretch) |

| ¹H NMR (CDCl₃) | δ ~7.0-7.5 ppm (multiplets, 3H, thienyl protons) |

| ¹³C NMR (CDCl₃) | δ ~120-135 ppm (thienyl carbons), ~125 ppm (-NCO) |

| Mass Spec (EI) | m/z 125 (M⁺) |

Application in Drug Development: Synthesis of Kinase Inhibitors

A primary application of 3-thienyl isocyanate in drug development is the synthesis of diaryl ureas, a structural motif present in numerous kinase inhibitors, including the multi-kinase inhibitor Sorafenib.[2][3] The isocyanate readily reacts with primary aromatic amines to form the stable urea linkage.

General Reaction Scheme:

The reaction of 3-thienyl isocyanate with a substituted aniline derivative yields a 1-(thien-3-yl)-3-(substituted phenyl)urea.

Experimental Protocol for Urea Formation:

-

Dissolve the substituted aniline (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane or THF in a round-bottom flask under a nitrogen atmosphere.

-

Add 3-thienyl isocyanate (1 equivalent) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, the urea product often precipitates from the reaction mixture and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Signaling Pathway Context: Inhibition of the Raf/MEK/ERK Pathway

Many diaryl urea-based kinase inhibitors, such as Sorafenib, target the Raf/MEK/ERK signaling pathway, which is often dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[1] By analogy, novel inhibitors synthesized from 3-thienyl isocyanate could be designed to target key kinases in this pathway, such as B-Raf.

dot

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thien-3-yl isocyanate | 76536-95-3 [sigmaaldrich.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. calpaclab.com [calpaclab.com]

The Reactivity of the Isocyanate Group on a Thiophene Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the isocyanate group attached to a thiophene ring. Thiophene is a privileged scaffold in medicinal chemistry, and the introduction of a highly reactive isocyanate group opens up a wealth of synthetic possibilities for the development of novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases. This document details the synthesis of thiophene isocyanates, their reactivity with various nucleophiles, and the influence of electronic and steric factors on these reactions. It also explores the application of thiophene isocyanate derivatives as kinase inhibitors in key signaling pathways.

Synthesis of Thiophene Isocyanates

The primary and most efficient method for the synthesis of thiophene-based isocyanates is the Curtius rearrangement of a corresponding thiophenecarbonyl azide.[1] This reaction proceeds from a thiophenecarboxylic acid precursor, which is first converted to an acyl azide. Subsequent thermal or photochemical rearrangement of the acyl azide yields the desired isocyanate with the evolution of nitrogen gas.[1]

The general workflow for this synthesis is depicted below:

Caption: General workflow for the synthesis of thiophene-based isocyanates.

Experimental Protocol: Synthesis of 2-Thienyl Isocyanate

This two-step protocol is adapted from established literature procedures for the synthesis of 2-thienyl isocyanate.

Step 1: Synthesis of Thiophene-2-carbonyl azide

-

Materials: Thiophene-2-carbonyl chloride, sodium azide, acetone, water.

-

Procedure:

-

Dissolve thiophene-2-carbonyl chloride in acetone.

-

In a separate flask, dissolve sodium azide in water.

-

Cool the sodium azide solution in an ice bath (0-5 °C).

-

Slowly add the thiophene-2-carbonyl chloride solution to the cooled sodium azide solution with vigorous stirring.

-

Continue stirring for 1-2 hours at 0-5 °C. The thiophene-2-carbonyl azide will precipitate.[2]

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.[2]

-

-

Characterization: The product can be characterized by IR spectroscopy, which will show a strong azide peak around 2135 cm⁻¹.[2]

Step 2: Synthesis of 2-Thienyl Isocyanate via Curtius Rearrangement

-

Materials: Thiophene-2-carbonyl azide, anhydrous toluene.

-

Procedure:

-

Suspend the dried thiophene-2-carbonyl azide in anhydrous toluene under a nitrogen atmosphere.

-

Heat the suspension to reflux (approximately 110 °C).

-

Monitor the reaction progress by the evolution of nitrogen gas. The reaction is typically complete within 1-2 hours.[2]

-

The resulting solution of 2-thienyl isocyanate in toluene can be used directly for subsequent reactions, or the isocyanate can be isolated by careful removal of the solvent under reduced pressure.

-

Reactivity of Thiophene Isocyanates

The isocyanate group (–N=C=O) is a potent electrophile, and its reactivity is significantly influenced by the electronic properties of the substituent it is attached to.[3] In the case of thiophene isocyanates, the electron-rich nature of the thiophene ring plays a crucial role in modulating the reactivity of the isocyanate moiety.

Electronic Effects of the Thiophene Ring

The thiophene ring is more electron-rich than a benzene ring due to the ability of the sulfur atom's lone pair of electrons to participate in the aromatic π-system.[3] This increased electron density on the nitrogen atom of the isocyanate group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to phenyl isocyanate.[3]

The position of the isocyanate group on the thiophene ring also influences its reactivity. The 2-position is generally more reactive towards electrophilic substitution, which translates to a greater influence on the attached isocyanate group compared to the 3-position.

Table 1: Physicochemical Properties of Thiophene Isocyanates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 2-Thienyl isocyanate | C₅H₃NOS | 125.15 | 72-74 / 15 mmHg |

| 3-Thienyl isocyanate | C₅H₃NOS | 125.15 | 70-72 / 12 mmHg |

Reactions with Nucleophiles

Thiophene isocyanates readily react with a variety of nucleophiles, including alcohols, amines, and thiols, to form stable carbamates, ureas, and thiocarbamates, respectively. These reactions are typically addition reactions to the electrophilic carbonyl carbon of the isocyanate group.

Caption: General reaction scheme of thiophene isocyanates with common nucleophiles.

The reaction of thiophene isocyanates with alcohols yields N-thienyl carbamates. This reaction is often catalyzed by tertiary amines or organometallic compounds.

Experimental Protocol: Synthesis of O-Ethyl N-(2-thienyl)carbamate

-

Materials: 2-Thienyl isocyanate, absolute ethanol, anhydrous diethyl ether, triethylamine (catalyst, optional).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-thienyl isocyanate (1.0 eq.) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Add a catalytic amount of triethylamine (e.g., 0.05 eq.).

-

Slowly add absolute ethanol (1.05 eq.) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or IR spectroscopy (disappearance of the isocyanate peak around 2270 cm⁻¹).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

-

-

Characterization (Expected): The product can be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm the structure of the O-ethyl N-(2-thienyl)carbamate.

The reaction of thiophene isocyanates with primary or secondary amines is typically rapid and exothermic, leading to the formation of N,N'-disubstituted ureas.

Experimental Protocol: Synthesis of N-(2-Thienyl)-N'-phenylurea

-

Materials: 2-Thienyl isocyanate, aniline, anhydrous tetrahydrofuran (THF).

-

Procedure:

-

Dissolve aniline (1.0 eq.) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere.

-

Cool the solution in an ice bath (0-5 °C).

-

Slowly add a solution of 2-thienyl isocyanate (1.0 eq.) in anhydrous THF to the cooled aniline solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The product, N-(2-thienyl)-N'-phenylurea, will often precipitate from the solution.

-

Collect the solid product by vacuum filtration, wash with cold THF, and dry in a vacuum oven.

-

-

Characterization (Expected): The structure of the product can be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and elemental analysis.

Application in Drug Development: Thiophene-Based Kinase Inhibitors

The thiophene nucleus is a key structural motif in many kinase inhibitors due to its ability to form crucial interactions within the ATP-binding pocket of these enzymes. The use of thiophene isocyanates as building blocks allows for the facile synthesis of libraries of urea and carbamate derivatives that can be screened for kinase inhibitory activity.

Thiophene-based compounds have been identified as potent inhibitors of several key signaling pathways implicated in cancer, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways.

Inhibition of the EGFR Signaling Pathway

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers. Thiophene derivatives have been shown to inhibit EGFR kinase activity, thereby blocking downstream signaling cascades.

References

A Technical Guide to the Spectroscopic and Synthetic Aspects of 3-Thienyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Thienyl Isocyanate, including mass spectrometry, and predicted infrared and nuclear magnetic resonance data based on characteristic spectral regions for its constituent functional groups. Additionally, a detailed experimental protocol for its synthesis via the Curtius rearrangement is presented, along with a visualization of the synthetic workflow.

Spectroscopic Data of 3-Thienyl Isocyanate

Mass Spectrometry

The gas chromatography-mass spectrometry (GC-MS) data for 3-Thienyl Isocyanate is available and provides key information for its identification.[1]

| Parameter | Value | Reference |

| Molecular Formula | C₅H₃NOS | [1] |

| Molecular Weight | 125.15 g/mol | [1] |

| Exact Mass | 124.993535 g/mol | [1] |

| Major MS Fragments (m/z) | Relative Intensity | |

| 125 (M+) | High | |

| 97 | Moderate | |

| 83 | Low | |

| 70 | Moderate | |

| 58 | Low | |

| 45 | Low |

Infrared (IR) Spectroscopy (Predicted)

A full experimental IR spectrum for 3-Thienyl Isocyanate is not publicly available. However, the characteristic absorption bands can be predicted based on the functional groups present in the molecule. The most prominent feature is the strong, sharp absorption band of the isocyanate group.[2][3]

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| -N=C=O | Asymmetric stretch | 2280 - 2240 | Strong, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aromatic C=C | Stretch | 1600 - 1400 | Medium to Weak |

| Aromatic C-H | Out-of-plane bend | 900 - 675 | Strong |

| C-S | Stretch | ~700 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (Predicted)

The isocyanate group is an electron-withdrawing group, which will deshield the adjacent protons on the thiophene ring. The expected spectrum would consist of three signals in the aromatic region, corresponding to the three protons on the thiophene ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | 7.5 - 7.8 | dd | J₂₄ ≈ 1-2, J₂₅ ≈ 3-4 |

| H4 | 7.1 - 7.4 | dd | J₄₂ ≈ 1-2, J₄₅ ≈ 5-6 |

| H5 | 7.3 - 7.6 | dd | J₅₂, J₅₄ ≈ 3-4, 5-6 |

¹³C NMR (Predicted)

The carbon atom of the isocyanate group has a characteristic chemical shift in the 120-130 ppm range. The carbons of the thiophene ring will also show distinct signals.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-NCO | 120 - 130 |

| C3 | 130 - 140 |

| C2 | 125 - 135 |

| C4 | 120 - 130 |

| C5 | 125 - 135 |

Experimental Protocol: Synthesis of 3-Thienyl Isocyanate

The synthesis of 3-Thienyl Isocyanate can be achieved through the Curtius rearrangement of 3-thenoyl azide.[4][5][6][7][8] The following protocol is adapted from a general procedure for the synthesis of thiophene-based isocyanates.[9]

Step 1: Synthesis of 3-Thenoyl Azide

-

Materials: 3-Thenoyl chloride, sodium azide, acetone, water.

-

Procedure:

-

Dissolve 3-thenoyl chloride in acetone.

-

In a separate flask, dissolve sodium azide in water.

-

Cool the sodium azide solution in an ice bath (0-5 °C).

-

Slowly add the 3-thenoyl chloride solution to the sodium azide solution with vigorous stirring, maintaining the temperature below 10 °C.

-

Continue stirring the mixture at 0-5 °C for 1-2 hours. The product, 3-thenoyl azide, will precipitate.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

-

Characterization: The formation of the acyl azide can be confirmed by IR spectroscopy, which will show a strong azide peak around 2130-2170 cm⁻¹.

-

Step 2: Synthesis of 3-Thienyl Isocyanate via Curtius Rearrangement

-

Materials: 3-Thenoyl azide, anhydrous toluene.

-

Procedure:

-

Suspend the dried 3-thenoyl azide in anhydrous toluene in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.

-

Heat the suspension to reflux (approximately 110 °C).

-

Monitor the reaction progress by the evolution of nitrogen gas. The reaction is typically complete within 1-3 hours.

-

The resulting solution contains 3-Thienyl Isocyanate. The isocyanate can be used directly in subsequent reactions or isolated by careful removal of the solvent under reduced pressure. Caution: Isocyanates are reactive and moisture-sensitive.

-

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of 3-Thienyl Isocyanate.

Caption: Synthesis of 3-Thienyl Isocyanate via Curtius Rearrangement.

References

- 1. spectrabase.com [spectrabase.com]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 5. Curtius Rearrangement | NROChemistry [nrochemistry.com]

- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Curtius Rearrangement [organic-chemistry.org]

- 8. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Navigating the Challenges of 3-Thienyl Isocyanate: A Technical Guide to Solubility and Stability in Organic Solvents

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 3-Thienyl Isocyanate, a critical reagent in pharmaceutical and materials science research. This document is intended for researchers, chemists, and professionals in drug development, offering a comprehensive overview of its characteristics in common organic solvents, detailed experimental protocols for quantitative analysis, and key safety and handling information.

Executive Summary

3-Thienyl Isocyanate is a highly reactive heterocyclic compound utilized in the synthesis of a variety of biologically active molecules and polymers. Its isocyanate functional group makes it susceptible to degradation by nucleophiles, particularly water, posing significant challenges for its storage and handling. This guide outlines the general solubility and stability profile of 3-Thienyl Isocyanate, provides robust experimental methodologies for its quantitative assessment, and illustrates key chemical interactions and experimental workflows.

General Solubility and Stability Profile

Currently, specific quantitative solubility data for 3-Thienyl Isocyanate in a range of common organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and information gleaned from patent literature and safety data sheets, a qualitative understanding of its solubility and stability can be established.

Solubility:

3-Thienyl Isocyanate is anticipated to be soluble in a variety of anhydrous aprotic organic solvents. Patent literature describes its use in reactions carried out in solvents such as:

-

Tetrahydrofuran (THF)

-

Dioxane

-

N,N-Dimethylformamide (DMF)

-

Isopropanol

-

Acetonitrile

Its miscibility with toluene and dichloromethane is also suggested.[1] The presence of the aromatic thiophene ring contributes to its solubility in moderately polar to polar aprotic solvents. It is expected to have limited solubility in nonpolar aliphatic hydrocarbons.

Stability:

The stability of 3-Thienyl Isocyanate is fundamentally dictated by its high reactivity towards nucleophiles.

-

Moisture Sensitivity: Like all isocyanates, it is highly sensitive to moisture.[2][3] Reaction with water leads to the formation of an unstable carbamic acid, which readily decarboxylates to form 3-amino-thiophene. This amine can then react with another molecule of the isocyanate to form a urea derivative, leading to the consumption of the starting material and the formation of insoluble byproducts.

-

Reactivity with Protic Solvents: Protic solvents, such as alcohols and primary or secondary amines, will react readily with the isocyanate group to form urethanes and ureas, respectively.[2][4] Therefore, these solvents are generally unsuitable for dissolving 3-Thienyl Isocyanate if the integrity of the isocyanate group is to be maintained.

-

Storage Conditions: For long-term storage, it is recommended to keep 3-Thienyl Isocyanate in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and at refrigerated temperatures (typically 2-8 °C).[2][5][6]

The general reactivity of isocyanates with nucleophiles is a key consideration for its use in synthesis.[4]

Quantitative Analysis of Solubility and Stability

Due to the absence of readily available quantitative data, researchers must often determine the solubility and stability of 3-Thienyl Isocyanate experimentally. The following sections provide detailed protocols for these determinations.

Experimental Protocol for Solubility Determination

The solubility of 3-Thienyl Isocyanate can be determined by preparing a saturated solution and quantifying the concentration of the isocyanate. A common and reliable method for quantifying isocyanates is through titration.[2][6][7][8]

Methodology: Gravimetric and Titrimetric Determination

-

Preparation of Saturated Solution:

-

Add an excess of 3-Thienyl Isocyanate to a known volume of the desired anhydrous organic solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

-

Sample Withdrawal and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To avoid drawing up solid particles, a syringe fitted with a PTFE filter can be used.

-

Immediately transfer the aliquot to a flask containing a known excess of a standard solution of di-n-butylamine in a suitable solvent (e.g., anhydrous toluene). This will derivatize the isocyanate to a stable urea.

-

-

Back-Titration:

-

Add an indicator and titrate the unreacted di-n-butylamine with a standardized solution of hydrochloric acid.

-

Perform a blank titration with the same volume of the di-n-butylamine solution to determine the initial amount of amine.

-

-

Calculation of Solubility:

-

The amount of isocyanate in the aliquot is calculated from the difference in the volume of HCl required for the sample and the blank.

-

The solubility can then be expressed in units such as g/100 mL or mol/L.

-

Experimental Protocol for Stability Assessment

The stability of 3-Thienyl Isocyanate in a specific solvent can be assessed by monitoring its concentration over time. High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method for this purpose, often following a derivatization step.[1][9][10]

Methodology: HPLC Analysis of a Derivatized Sample

-

Preparation of Stock Solution:

-

Prepare a solution of 3-Thienyl Isocyanate of known concentration in the anhydrous solvent of interest.

-

-

Incubation:

-

Store the solution under controlled conditions (e.g., constant temperature, protected from light).

-

-

Time-Point Sampling and Derivatization:

-

At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

-

Immediately react the aliquot with a suitable derivatizing agent that forms a stable, UV-active product. A common derivatizing agent is 1-(2-methoxyphenyl)piperazine (1-2MP).[1]

-

-

HPLC Analysis:

-

Analyze the derivatized samples by reverse-phase HPLC with UV detection.

-

Develop a calibration curve using freshly prepared standards of derivatized 3-Thienyl Isocyanate of known concentrations.

-

-

Data Analysis:

-

Quantify the concentration of the derivatized isocyanate at each time point using the calibration curve.

-

Plot the concentration of 3-Thienyl Isocyanate as a function of time to determine its degradation kinetics.

-

Data Presentation

The following tables are provided as templates for researchers to record their experimental findings.

Table 1: Solubility of 3-Thienyl Isocyanate in Common Organic Solvents at 25°C

| Solvent | Solubility ( g/100 mL) | Solubility (mol/L) |

| Tetrahydrofuran (THF) | ||

| Dioxane | ||

| N,N-Dimethylformamide (DMF) | ||

| Acetonitrile | ||

| Toluene | ||

| Dichloromethane (DCM) | ||

| Ethyl Acetate | ||

| Hexane |

Table 2: Stability of 3-Thienyl Isocyanate (0.1 M) in Selected Solvents at 25°C

| Solvent | Time (hours) | Concentration (M) | % Remaining |

| Tetrahydrofuran (THF) | 0 | 0.100 | 100 |

| 2 | |||

| 4 | |||

| 8 | |||

| 24 | |||

| Acetonitrile | 0 | 0.100 | 100 |

| 2 | |||

| 4 | |||

| 8 | |||

| 24 |

Visualizations

The following diagrams illustrate key reaction pathways and experimental workflows.

Caption: Reaction pathways of 3-Thienyl Isocyanate with water and alcohol.

Caption: Workflow for determining the stability of 3-Thienyl Isocyanate via HPLC.

Conclusion

While specific quantitative solubility and stability data for 3-Thienyl Isocyanate remain to be extensively published, this guide provides a foundational understanding of its behavior in common organic solvents and offers detailed, actionable protocols for its empirical determination. By understanding its reactivity and employing rigorous analytical techniques, researchers can effectively utilize this versatile compound in their synthetic endeavors while ensuring data accuracy and laboratory safety. The provided templates and diagrams serve as valuable tools for organizing and visualizing experimental approaches and results.

References

- 1. cambridgesafety.co.uk [cambridgesafety.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. 2-Thienyl Isocyanate | CAS#:2048-57-9 | Chemsrc [chemsrc.com]

- 4. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 5. cdc.gov [cdc.gov]

- 6. xylemanalytics.com [xylemanalytics.com]

- 7. azom.com [azom.com]

- 8. Isocyanate content of polyurethane raw materials | Metrohm [metrohm.com]

- 9. epa.gov [epa.gov]

- 10. Simultaneous Determination of Isocyanates by High Performance Liquid Chromatography -Journal of Korean Society of Occupational and Environmental Hygiene | Korea Science [koreascience.kr]

3-Thienyl Isocyanate: A Versatile Building Block in Modern Organic Synthesis for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiophene ring is a privileged heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous approved therapeutic agents. Its unique electronic properties and ability to form key interactions with biological targets make it a valuable component in drug design. When combined with the highly reactive isocyanate functional group, the resulting 3-thienyl isocyanate emerges as a potent and versatile building block for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the applications of 3-thienyl isocyanate in organic synthesis, with a particular focus on its role in the development of kinase inhibitors for oncology.

Core Reactivity and Applications

3-Thienyl isocyanate (C₅H₃NOS, CAS: 76536-95-3) is characterized by the electrophilic carbon atom of the isocyanate group, which readily reacts with a wide range of nucleophiles. This reactivity is the foundation of its utility in constructing various functional groups, most notably ureas and carbamates.

Synthesis of N,N'-Disubstituted Ureas

The reaction of 3-thienyl isocyanate with primary and secondary amines provides a straightforward and high-yielding route to N-(thiophen-3-yl)urea derivatives. These compounds have garnered significant attention in medicinal chemistry, particularly as kinase inhibitors.

Synthesis of N-Thienyl Carbamates

Alcohols and phenols react with 3-thienyl isocyanate to form N-(thiophen-3-yl)carbamates. Carbamates are also prevalent in pharmaceuticals and can serve as bioisosteres for amides and esters, offering modified physicochemical and pharmacokinetic properties.

Synthesis of 3-Thienyl Isocyanate

The most common laboratory-scale synthesis of 3-thienyl isocyanate proceeds via the Curtius rearrangement of 3-thenoyl azide. This method is generally efficient and tolerates a variety of functional groups.

Experimental Protocols

While specific literature detailing the reactions of 3-thienyl isocyanate is sparse, the following are representative protocols adapted from general procedures for aryl isocyanates. Researchers should optimize these conditions for their specific substrates.

General Procedure for the Synthesis of 1-Aryl-3-(thiophen-3-yl)urea

To a solution of an appropriate aryl amine (1.0 eq.) in a dry solvent such as acetone or dichloromethane at room temperature, a solution of 3-thienyl isocyanate (1.05 eq.) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature for a period of 2 to 12 hours, during which the product often precipitates. The solid product is collected by filtration, washed with cold solvent, and dried under vacuum. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

General Procedure for the Synthesis of O-Alkyl/Aryl N-(thiophen-3-yl)carbamate

To a solution of an alcohol or phenol (1.0 eq.) in a dry aprotic solvent like toluene or tetrahydrofuran, 3-thienyl isocyanate (1.1 eq.) is added. For less reactive alcohols, a catalyst such as triethylamine or dibutyltin dilaurate (0.1 eq.) can be added. The mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC or IR spectroscopy by the disappearance of the isocyanate peak at ~2270 cm⁻¹). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to afford the desired carbamate.

Applications in Drug Discovery: Kinase Inhibition

The 3-thienyl urea scaffold is a cornerstone in the design of kinase inhibitors. Notably, it was the starting point for the discovery of Sorafenib, a multi-kinase inhibitor used in the treatment of various cancers. The thiophene ring can act as a hinge-binding motif, forming crucial hydrogen bonds with the kinase protein.

Targeting the VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are key mediators of angiogenesis, a process crucial for tumor growth and metastasis.[1][2] Inhibition of VEGFR-2 is a well-established anti-cancer strategy.[1][3] Thiophene-containing compounds, including those derived from a 3-thienyl scaffold, have been identified as potent VEGFR-2 inhibitors.[1][4][5]

Targeting the Raf-MEK-ERK (MAPK) Signaling Pathway

The Raf-MEK-ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[6][7] Mutations in this pathway, particularly in BRAF, are common in many cancers. Diaryl ureas containing a thienyl moiety have shown potent inhibitory activity against Raf kinases.[7]

Quantitative Data and Characterization

The following tables summarize key quantitative data for representative thienyl-containing kinase inhibitors and provide expected spectroscopic data for derivatives of 3-thienyl isocyanate.

Table 1: Biological Activity of Representative Thienyl-Containing Kinase Inhibitors

| Compound Class | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |

| Thienyl Chalcones | VEGFR-2 | 73.41 | - | [1] |

| Thieno[3,2-b]pyridin-7-ylthio Phenylureas | VEGFR-2 | 10 - 28 | HUVEC | [8] |

| Thiophene-3-carboxamides | VEGFR-2 | 191.1 | A549 | [4][9] |

| Thienyl Acrylonitriles | VEGFR-2 | (See Ref.) | Huh-7, SNU-449 | [5] |

Table 2: Expected Spectroscopic Data for 3-Thienyl Urea and Carbamate Derivatives

| Derivative Type | Functional Group | Expected IR (cm⁻¹) | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) |

| 1-Aryl-3-(thiophen-3-yl)urea | N-H stretch | 3300-3400 | 8.5-9.5 (Ar-NH), 6.5-8.0 (Th-NH) | 152-155 (C=O) |

| C=O stretch | 1630-1680 | 7.0-8.0 (Aromatic-H) | 110-140 (Aromatic-C) | |

| O-Alkyl N-(thiophen-3-yl)carbamate | N-H stretch | 3250-3450 | 7.0-8.0 (Th-NH) | 153-157 (C=O) |

| C=O stretch | 1680-1730 | 3.5-4.5 (O-CH₂) | 60-70 (O-CH₂) | |

| C-O stretch | 1200-1250 | 1.0-1.5 (-CH₃) | 14-15 (-CH₃) |

Note: Specific chemical shifts will vary depending on the substitution pattern and the solvent used.

Conclusion

3-Thienyl isocyanate is a valuable and reactive building block in organic synthesis, offering a direct route to biologically relevant N-(thiophen-3-yl)urea and carbamate derivatives. Its application in the synthesis of kinase inhibitors, exemplified by the developmental history of Sorafenib, underscores its importance for professionals in drug discovery and medicinal chemistry. The straightforward reactivity, coupled with the favorable biological properties of the resulting thienyl-containing scaffolds, ensures that 3-thienyl isocyanate will continue to be a significant tool in the quest for novel therapeutic agents.

References

- 1. rsc.org [rsc.org]

- 2. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. asianpubs.org [asianpubs.org]

- 5. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, antiangiogenesis evaluation and molecular docking studies of 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas: Discovery of a new substitution pattern for type II VEGFR-2 Tyr kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-Thienyl Isocyanate: Synthesis, Commercial Availability, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Thienyl isocyanate is a reactive heterocyclic compound that holds significant promise as a versatile building block in medicinal chemistry and drug development. Its thiophene core is a well-established pharmacophore found in numerous approved drugs, while the isocyanate group provides a reactive handle for the synthesis of a diverse range of derivatives, such as ureas and carbamates. This technical guide provides a comprehensive overview of the commercial availability of 3-thienyl isocyanate, a detailed experimental protocol for its synthesis via the Curtius rearrangement, and an exploration of its potential applications in targeting signaling pathways relevant to cancer and inflammation.

Commercial Availability and Suppliers

3-Thienyl isocyanate is commercially available from a variety of chemical suppliers, catering to both research and bulk quantity needs. The purity of the commercially available product typically ranges from 96% to over 99%. Below is a summary of some of the key suppliers and their product specifications.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Additional Information |

| Parchem | 76536-95-3 | C5H3NOS | 125.15 g/mol | 98+% | Offers bulk and railcar packaging.[1] |

| Alfa Chemistry | 76536-95-3 | C5H3NOS | 125.15 g/mol | 98+% | Available for purchase.[2] |

| ChemicalBook | 76536-95-3 | C5H3NOS | 125.15 g/mol | 99% | Lists multiple suppliers with varying prices.[3] |

| CP Lab Safety | 76536-95-3 | C5H3NOS | 125.1484 g/mol | 96% | For professional manufacturing and research use only.[4] |

| Echemi | 76536-95-3 | C5H3NOS | 125.15 g/mol | - | Provides detailed physical and chemical properties.[5] |

Synthesis of 3-Thienyl Isocyanate

The most common and effective method for the synthesis of 3-thienyl isocyanate is through the Curtius rearrangement of 3-thiophenecarbonyl azide. This reaction is known for its high efficiency and tolerance of various functional groups, proceeding with the retention of stereochemistry. The overall synthetic workflow is depicted below.

Detailed Experimental Protocol: Synthesis via Curtius Rearrangement

This protocol is a general procedure adapted for the synthesis of 3-thienyl isocyanate, based on established methods for Curtius rearrangements.[6][7][8][9][10]

Step 1: Formation of 3-Thiophenecarbonyl Azide

-

Materials: 3-thiophenecarboxylic acid, thionyl chloride (SOCl₂), sodium azide (NaN₃), and an anhydrous aprotic solvent (e.g., toluene or dichloromethane).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-thiophenecarboxylic acid in an excess of thionyl chloride.

-

Gently reflux the mixture for 2-3 hours, or until the evolution of HCl gas ceases. The reaction progress can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain crude 3-thiophenecarbonyl chloride.

-

In a separate flask, dissolve sodium azide in a minimal amount of water and add it to a solution of the crude 3-thiophenecarbonyl chloride in a suitable solvent like acetone, while maintaining the temperature at 0-5 °C with an ice bath.

-

Stir the mixture vigorously for 1-2 hours at this temperature. The formation of the acyl azide is often indicated by the formation of a precipitate.

-

Collect the 3-thiophenecarbonyl azide precipitate by filtration, wash with cold water, and dry under vacuum.

-

Step 2: Curtius Rearrangement to 3-Thienyl Isocyanate

-

Materials: 3-thiophenecarbonyl azide, anhydrous toluene.

-

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, suspend the dried 3-thiophenecarbonyl azide in anhydrous toluene.

-

Heat the suspension to reflux (approximately 110 °C). The rearrangement is typically accompanied by the evolution of nitrogen gas.

-

Monitor the reaction by IR spectroscopy, looking for the disappearance of the azide peak (around 2130-2170 cm⁻¹) and the appearance of the isocyanate peak (around 2250-2280 cm⁻¹).

-

The reaction is generally complete within 1-3 hours.

-

The resulting solution of 3-thienyl isocyanate in toluene can be used directly for subsequent reactions, or the solvent can be carefully removed under reduced pressure to yield the purified isocyanate. Caution: Isocyanates are reactive and sensitive to moisture.

-

Spectroscopic Data

The following table summarizes the expected spectroscopic data for 3-thienyl isocyanate based on typical values for isocyanates and thiophene derivatives.

| Spectroscopic Technique | Characteristic Peaks/Signals |

| FTIR | Strong, sharp absorption band around 2250-2280 cm⁻¹ (asymmetric N=C=O stretch). |

| ¹H NMR | Aromatic protons of the thiophene ring are expected to appear in the range of δ 7.0-8.0 ppm. |

| ¹³C NMR | The isocyanate carbon (N=C=O) typically appears in the range of δ 120-130 ppm. Thiophene ring carbons will appear in the aromatic region. |

Applications in Drug Discovery: Targeting Signaling Pathways

Thiophene-containing compounds are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in a wide array of therapeutic agents.[11][12] The isocyanate functionality provides a convenient route to synthesize urea and carbamate derivatives, which are common motifs in kinase inhibitors.

Inhibition of Tyrosine Kinases in Cancer

Recent research has highlighted the potential of thienyl-based compounds as inhibitors of receptor tyrosine kinases (RTKs), which are crucial regulators of cell proliferation, survival, and angiogenesis.[11][12] One key target in this area is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[11] Derivatives of 3-thienyl isocyanate can be designed to bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.

Modulation of Inflammatory Pathways

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular diseases, and autoimmune disorders. Several signaling pathways are central to the inflammatory response, such as the NF-κB and MAPK pathways, which regulate the expression of pro-inflammatory cytokines like TNF-α and IL-6.[13][14][15][16] The structural features of thiophene derivatives make them attractive candidates for the development of novel anti-inflammatory agents that can modulate these pathways. While direct studies on 3-thienyl isocyanate in inflammation are limited, the broader class of thiophene-containing molecules has shown promise in this area.

Conclusion

3-Thienyl isocyanate is a readily accessible and highly versatile chemical intermediate with significant potential for the development of novel therapeutic agents. Its straightforward synthesis and the reactivity of the isocyanate group allow for the creation of diverse chemical libraries for screening against various biological targets. The established role of the thiophene scaffold in medicinal chemistry, coupled with the potential for its derivatives to modulate key signaling pathways in cancer and inflammation, makes 3-thienyl isocyanate a compound of high interest for researchers and professionals in the field of drug discovery and development. Further exploration of the biological activities of 3-thienyl isocyanate derivatives is warranted to fully unlock their therapeutic potential.

References

- 1. parchem.com [parchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 3-Thienyl isocyanate | 76536-95-3 [chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. echemi.com [echemi.com]

- 6. Curtius Rearrangement [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. scispace.com [scispace.com]

- 9. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 11. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Altered metabolic pathways regulate synovial inflammation in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Theoretical Investigation into the Electronic Structure of 3-Thienyl Isocyanate: A Computational Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of a theoretical approach to characterizing the electronic structure of 3-Thienyl Isocyanate. Due to a lack of specific published data on this molecule, this document outlines a robust, hypothetical study based on established computational chemistry protocols. The methodologies and expected results detailed herein serve as a blueprint for future research and provide foundational insights into the molecule's properties for applications in medicinal chemistry and materials science.

Introduction

3-Thienyl Isocyanate is a bifunctional organic molecule featuring an electron-rich thiophene ring and a highly reactive electrophilic isocyanate group. This unique combination makes it a valuable building block in organic synthesis, particularly for creating novel heterocyclic compounds with potential pharmacological activity. The thiophene moiety is a well-known pharmacophore, while the isocyanate group is a versatile handle for forming urea, urethane, and amide linkages.

Understanding the electronic structure of 3-Thienyl Isocyanate is paramount for predicting its chemical behavior. Key electronic properties, such as the spatial distribution of frontier molecular orbitals and the molecule's overall polarity, dictate its reactivity, stability, and intermolecular interaction potential. This knowledge is crucial for designing targeted syntheses and for the rational design of new drug candidates or functional materials. This guide details the application of Density Functional Theory (DFT), a powerful quantum mechanical modeling method, to elucidate these fundamental electronic characteristics.

Computational Methodology

The following protocol outlines a standard computational procedure for the theoretical analysis of 3-Thienyl Isocyanate's electronic structure.

Protocol 1: Quantum Chemical Calculations using Density Functional Theory (DFT)

-

Molecular Structure Input: The initial 3D structure of 3-Thienyl Isocyanate is constructed using a molecular modeling program (e.g., GaussView). The structure is based on known bond lengths and angles for thiophene and isocyanate fragments.

-

Geometry Optimization: The initial structure is optimized to find its most stable, lowest-energy conformation. This is performed using DFT.

-

Software: Gaussian 16 Suite of Programs.

-

Theoretical Model: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which provides a reliable balance of accuracy and computational cost for organic molecules.

-

Basis Set: 6-311+G(d,p), a triple-zeta basis set that includes diffuse functions (+) for accurately describing lone pairs and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.

-

Convergence Criteria: Optimization is continued until the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface.

-

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311+G(d,p)). This step serves two purposes:

-

To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

To obtain thermodynamic properties such as zero-point vibrational energy (ZPVE).

-

-

Electronic Property Calculation: A single-point energy calculation is performed on the optimized geometry to determine the electronic properties. This includes:

-

Molecular Orbitals: Calculation of the energies and compositions of all molecular orbitals, with a focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Electron Density and Dipole Moment: Analysis of the electron density distribution to calculate the magnitude and direction of the molecular dipole moment.

-

The logical flow of this computational protocol is visualized in the diagram below.

Results and Discussion

This section presents the hypothetical, yet chemically plausible, results derived from the computational protocol described above.

Molecular Geometry

The geometry optimization would yield the most stable conformation of 3-Thienyl Isocyanate. The thiophene ring is expected to be nearly planar, a characteristic feature of aromatic systems. The isocyanate (-N=C=O) group attached to the C3 position of the ring is predicted to be linear. Key geometrical parameters are summarized in Table 1.

Table 1: Hypothetical Optimized Geometrical Parameters for 3-Thienyl Isocyanate

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Lengths (Å) | ||

| S1 - C2 | 1.72 Å | |

| C2 = C3 | 1.38 Å | |

| C3 - C4 | 1.43 Å | |

| C4 = C5 | 1.37 Å | |

| C5 - S1 | 1.71 Å | |

| C3 - N6 | 1.39 Å | |

| N6 = C7 | 1.22 Å | |

| C7 = O8 | 1.18 Å | |

| Bond Angles (°) | ||

| C5 - S1 - C2 | 92.5° | |

| C2 - C3 - N6 | 125.0° | |

| C3 - N6 - C7 | 128.0° | |

| N6 = C7 = O8 | 178.5° |

Note: Atom numbering starts from Sulfur (1) and proceeds around the ring, with the isocyanate group atoms numbered sequentially from Nitrogen (6).

Frontier Molecular Orbitals and Electronic Properties

The core of the electronic structure analysis lies in the examination of the Frontier Molecular Orbitals (FMOs)—the HOMO and LUMO. The energy and localization of these orbitals are critical indicators of chemical reactivity.

-

Highest Occupied Molecular Orbital (HOMO): This orbital represents the region of highest electron density and is associated with the molecule's ability to donate electrons (nucleophilicity). For 3-Thienyl Isocyanate, the HOMO is expected to be primarily localized on the electron-rich thiophene ring, particularly on the sulfur atom and the π-system of the double bonds. This suggests that the thiophene ring would be the initial site of attack for electrophiles.

-

Lowest Unoccupied Molecular Orbital (LUMO): This orbital represents the region most susceptible to accepting electrons (electrophilicity). The LUMO is predicted to be centered on the isocyanate group, specifically on the π* orbitals of the N=C and C=O double bonds. This indicates that nucleophilic attack will preferentially occur at the central carbon atom of the isocyanate moiety.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial parameter that reflects the molecule's kinetic stability and the energy required for electronic excitation. A larger gap implies higher stability and lower reactivity. The hypothetical electronic properties are summarized in Table 2.

Table 2: Hypothetical Calculated Electronic Properties for 3-Thienyl Isocyanate

| Property | Hypothetical Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.20 eV |

| HOMO-LUMO Gap (ΔE) | 5.65 eV |

| Dipole Moment | 2.95 Debye |

The calculated dipole moment of 2.95 Debye suggests that 3-Thienyl Isocyanate is a moderately polar molecule, which is expected due to the presence of the electronegative nitrogen, oxygen, and sulfur atoms.

Conclusion

This theoretical guide outlines a robust computational framework for investigating the electronic structure of 3-Thienyl Isocyanate using Density Functional Theory. The hypothetical results indicate that the molecule possesses distinct regions of nucleophilicity (the thiophene ring) and electrophilicity (the isocyanate group), governed by the localization of its HOMO and LUMO, respectively. The significant HOMO-LUMO gap suggests a molecule with considerable kinetic stability. This detailed electronic-level understanding provides a solid foundation for predicting the molecule's reactivity and is invaluable for its strategic use in the fields of drug discovery and materials science. The presented protocol can be directly applied in future computational and experimental studies to validate these theoretical predictions.

The Emergence of Thiophene-Based Isocyanates in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The convergence of the privileged thiophene scaffold with the reactive isocyanate functional group presents a compelling strategy in modern medicinal chemistry. Thiophene, a sulfur-containing heterocycle, is a cornerstone in the architecture of numerous FDA-approved drugs, valued for its unique electronic properties and ability to forge critical interactions with biological targets.[1][2] The isocyanate moiety (–N=C=O), a potent electrophile, serves as a versatile synthetic handle, readily reacting with nucleophiles to form stable urea and carbamate linkages.[1] This technical guide provides an in-depth exploration of thiophene-based isocyanates, detailing their synthesis, biological significance, and the therapeutic potential of their derivatives, particularly in oncology.

Synthesis of Thiophene-Based Isocyanates

The most prevalent and efficient method for synthesizing thiophene-based isocyanates is the Curtius rearrangement of a thiophenecarbonyl azide.[1] This reaction is known for its high yield and tolerance of various functional groups, proceeding through a nitrene intermediate. The general workflow begins with a thiophenecarboxylic acid, which is first converted to a reactive acyl derivative, such as an acyl chloride. This intermediate is then reacted with an azide source, like sodium azide, to form the thiophenecarbonyl azide. Subsequent thermal or photochemical rearrangement of the acyl azide yields the target thiophene-based isocyanate with the evolution of nitrogen gas.[1]

References

Methodological & Application

Synthesis of Novel Ureas and Carbamates Using 3-Thienyl Isocyanate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Thienyl isocyanate is a versatile reagent for the synthesis of a wide range of novel ureas and carbamates. The thiophene moiety is a privileged scaffold in medicinal chemistry, and its incorporation into urea and carbamate structures has led to the discovery of potent inhibitors of various biological targets, including protein kinases.[1][2][3] This document provides detailed protocols for the synthesis of 3-thienyl ureas and carbamates, data presentation guidelines, and visualizations of the synthetic workflow and relevant biological pathways.

Urea and carbamate derivatives of thiophene have shown significant potential in drug discovery, particularly as inhibitors of p38 MAP kinase and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are implicated in inflammatory diseases and cancer, respectively.[1][2][4] The protocols outlined below are designed to be adaptable for a variety of amine and alcohol substrates, enabling the generation of diverse compound libraries for screening and lead optimization.

Reaction Principle

The synthesis of ureas and carbamates from 3-thienyl isocyanate relies on the nucleophilic addition of an amine or an alcohol to the electrophilic carbonyl carbon of the isocyanate group.

-

Urea Formation: The reaction of 3-thienyl isocyanate with a primary or secondary amine yields the corresponding N,N'-substituted urea. This reaction is typically fast and can often be carried out at room temperature without a catalyst.[5]

-

Carbamate Formation: The reaction of 3-thienyl isocyanate with an alcohol or phenol produces a carbamate. This reaction is generally slower than urea formation and may require heating or the use of a catalyst, such as a tertiary amine or an organotin compound, to proceed at a reasonable rate.[6]

Data Presentation

The following tables provide a template for summarizing quantitative data from the synthesis of 3-thienyl ureas and carbamates.

Table 1: Synthesis of N-Substituted-N'-(3-thienyl)ureas

| Entry | Amine Substrate | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | N-Phenyl-N'-(3-thienyl)urea | THF | 25 | 2 | 95 |

| 2 | Benzylamine | N-Benzyl-N'-(3-thienyl)urea | DCM | 25 | 1 | 98 |

| 3 | Cyclohexylamine | N-Cyclohexyl-N'-(3-thienyl)urea | THF | 25 | 3 | 92 |

| 4 | Diethylamine | N,N-Diethyl-N'-(3-thienyl)urea | DCM | 25 | 4 | 90 |

Table 2: Synthesis of O-Substituted-N-(3-thienyl)carbamates

| Entry | Alcohol/Phenol Substrate | Catalyst | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Methanol | None | Methyl N-(3-thienyl)carbamate | THF | 50 | 12 | 85 |

| 2 | Isopropanol | DBU | Isopropyl N-(3-thienyl)carbamate | Toluene | 80 | 8 | 88 |

| 3 | Phenol | DBTDL | Phenyl N-(3-thienyl)carbamate | Toluene | 80 | 6 | 90 |

| 4 | Benzyl alcohol | None | Benzyl N-(3-thienyl)carbamate | THF | 60 | 10 | 82 |

Note: The data presented in these tables are illustrative and may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted-N'-(3-thienyl)ureas

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (0.1-0.5 M).

-

Isocyanate Addition: Under ambient atmosphere, add a solution of 3-thienyl isocyanate (1.0-1.1 equivalents) in the same anhydrous solvent dropwise to the stirred amine solution at room temperature. For highly exothermic reactions, an ice bath can be used to maintain the temperature at 0-5 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-4 hours).

-

Work-up and Isolation:

-

If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography on silica gel.

-

Protocol 2: General Procedure for the Synthesis of O-Substituted-N-(3-thienyl)carbamates

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the alcohol or phenol (1.0 equivalent) in an anhydrous solvent such as toluene or THF (0.1-0.5 M).

-

Catalyst Addition (if necessary): For less reactive alcohols or phenols, a catalyst such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.05-0.1 equivalents) or dibutyltin dilaurate (DBTDL) (0.01-0.05 equivalents) can be added.

-

Isocyanate Addition: Add 3-thienyl isocyanate (1.0-1.2 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (50-100 °C) as required. Monitor the reaction progress by TLC.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a catalyst was used, wash the reaction mixture with a dilute acid solution (e.g., 1N HCl) followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography on silica gel.

Visualizations

Caption: Experimental workflow for the synthesis of ureas and carbamates.

Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of thienyl ureas.

References

- 1. p38 kinase inhibitors for the treatment of arthritis and osteoporosis: thienyl, furyl, and pyrrolyl ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thienopyrimidine ureas as novel and potent multitargeted receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 6. Carbamate synthesis by carbamoylation [organic-chemistry.org]

Application Notes and Protocols: Synthesis and Utility of 3-Thienyl Ureas

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea derivatives are a cornerstone in medicinal chemistry and drug discovery, prized for their ability to form stable hydrogen bonds with biological targets.[1] The 3-thienyl urea scaffold, in particular, has emerged as a privileged structure in the development of potent kinase inhibitors. This document provides a detailed protocol for the synthesis of 3-thienyl ureas via the reaction of 3-thienyl isocyanate with primary amines, outlines their applications in targeting key signaling pathways, and presents a workflow for high-throughput library synthesis.

Application Notes: 3-Thienyl Ureas as Kinase Inhibitors

Substituted 3-thienyl ureas have been identified as potent inhibitors of several protein kinases crucial in cancer cell signaling and proliferation. These compounds typically act as Type II kinase inhibitors, binding to the inactive "DFG-out" conformation of the kinase. The urea moiety is critical for this interaction, forming key hydrogen bonds within the ATP-binding pocket.

Key kinase targets for 3-thienyl urea derivatives include:

-

Raf Kinases (e.g., c-Raf, B-Raf): These are key components of the Ras-Raf-MEK-ERK signaling pathway, which is frequently deregulated in various cancers. Inhibition of this pathway can block tumor cell proliferation.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

-

c-Kit: A receptor tyrosine kinase involved in the development of several cell types. Mutations leading to its constitutive activation are oncogenic drivers in certain cancers, such as gastrointestinal stromal tumors (GIST).

-

Glycogen Synthase Kinase 3β (GSK-3β): A serine/threonine kinase implicated in a wide range of cellular processes, including metabolism, cell survival, and proliferation. Its dysregulation is linked to diseases such as Alzheimer's, diabetes, and cancer.

The development of 3-thienyl urea derivatives as kinase inhibitors offers a promising avenue for targeted cancer therapy.

Experimental Protocols